Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
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Description
Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.441. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound appear to be VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), playing a crucial role in angiogenesis, which is the formation of new blood vessels. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It displays inhibition of VEGFR1, which can prevent the binding of VEGF to its receptor, thereby inhibiting angiogenesis . It also shows inhibition of P-glycoprotein efflux pumps, which can increase the intracellular concentration of certain drugs, potentially enhancing their therapeutic effect .
Biochemical Pathways
The inhibition of VEGFR1 affects the VEGF signaling pathway, which plays a key role in angiogenesis. By inhibiting this pathway, the compound can potentially limit the growth of tumors by reducing their blood supply . The inhibition of P-glycoprotein efflux pumps affects the pharmacokinetics of certain drugs, particularly those used in cancer treatment .
Pharmacokinetics
By inhibiting these pumps, the compound could increase the absorption and distribution of drugs that are substrates of these pumps, potentially enhancing their therapeutic effect .
Result of Action
The compound’s action results in the inhibition of angiogenesis and potentially enhanced efficacy of certain drugs. Inhibition of angiogenesis can limit tumor growth by reducing its blood supply . Enhanced drug efficacy could be achieved by increasing the intracellular concentration of drugs that are substrates of P-glycoprotein efflux pumps .
Properties
IUPAC Name |
phenyl 4-[[[2-(1,3-benzodioxol-5-ylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c26-20(21(27)24-16-6-7-18-19(12-16)30-14-29-18)23-13-15-8-10-25(11-9-15)22(28)31-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRCGIQTBXWMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.